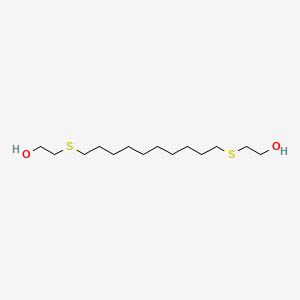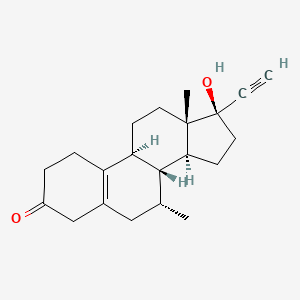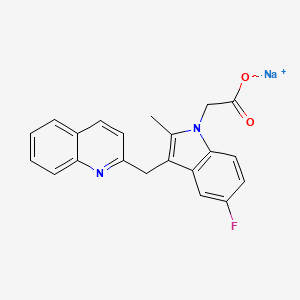
Trelanserin
Übersicht
Beschreibung
Trelanserin is a small molecule drug with the molecular formula C24H24FN5O2S and a molecular weight of 465.543 g/mol . It is known for its role as a serotonin receptor antagonist, specifically targeting the 5-HT2A and 5-HT1B receptors . This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly in mitigating serotonin-induced myocardial dysfunction .
Vorbereitungsmethoden
Die Synthese von Trelanserin umfasst mehrere wichtige Schritte:
Bildung des Chinolineacetamid-Kerns:
Einführung des Piperazin-Restes: Der Piperazinring wird durch nucleophile Substitutionsreaktionen eingeführt.
Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen wie Temperatur, Lösungsmittelwahl und Katalysatoren werden sorgfältig gesteuert, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Trelanserin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Piperazin. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung von Serotonin-Rezeptor-Antagonisten.
Biologie: Die Forschung konzentrierte sich auf seine Auswirkungen auf Serotonin-induzierte physiologische Reaktionen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die 5-HT2A - und 5-HT1B -Rezeptoren antagonisiert . Durch die Blockierung dieser Rezeptoren wird verhindert, dass Serotonin an sie bindet und seine physiologischen Wirkungen entfaltet. Dieser Mechanismus ist besonders relevant bei Erkrankungen, bei denen Serotonin eine Rolle in der Pathologie spielt, wie z. B. Herz-Kreislauf-Erkrankungen .
Wirkmechanismus
Trelanserin exerts its effects by antagonizing the 5-HT2A and 5-HT1B receptors . By blocking these receptors, it prevents serotonin from binding and exerting its physiological effects. This mechanism is particularly relevant in conditions where serotonin plays a role in disease pathology, such as cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Trelanserin ist einzigartig in seiner dualen antagonistischen Wirkung auf sowohl 5-HT2A - als auch 5-HT1B -Rezeptoren . Ähnliche Verbindungen umfassen:
Ketanserin: Ein weiterer Serotonin-Rezeptor-Antagonist, der jedoch hauptsächlich auf Rezeptoren wirkt.
Ritanserin: Ähnlich wie this compound zielt es auf Rezeptoren ab, hat aber keine signifikante Wirkung auf Rezeptoren.
Mianserin: Ein Antidepressivum, das ebenfalls auf Serotonin-Rezeptoren wirkt, aber ein breiteres Wirkungsspektrum hat.
Die duale Wirkung von this compound macht es besonders effektiv bei Erkrankungen, an denen sowohl 5-HT2A - als auch 5-HT1B -Rezeptoren beteiligt sind, was seine Einzigartigkeit unter den Serotonin-Rezeptor-Antagonisten unterstreicht.
Eigenschaften
IUPAC Name |
2-[7-fluoro-2-oxo-4-[2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethyl]quinolin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S/c25-17-1-2-18-16(13-23(32)30(15-22(26)31)20(18)14-17)4-7-28-8-10-29(11-9-28)24-19-5-12-33-21(19)3-6-27-24/h1-3,5-6,12-14H,4,7-11,15H2,(H2,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYOFUDIKMYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC(=O)N(C3=C2C=CC(=C3)F)CC(=O)N)C4=NC=CC5=C4C=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047355 | |
| Record name | Trelanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189003-92-7 | |
| Record name | Trelanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189003927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trelanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRELANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUD44MBL5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)











